Ethanone, 1-(4-methylphenyl)-, hydrazone
Description
Historical Context and Evolution of Hydrazone Chemistry
The history of hydrazone chemistry is intrinsically linked to the pioneering work of German chemist Emil Fischer. In 1875, Fischer discovered phenylhydrazine, the first hydrazine (B178648) compound, which he synthesized by reducing a diazonium salt. chemistryviews.orgprinceton.edu This discovery was pivotal, as he subsequently found that phenylhydrazine reacts with aldehydes and ketones to form crystalline solids he named hydrazones. wikipedia.org This reaction provided a crucial method for identifying and characterizing carbonyl compounds, particularly sugars, through the formation of highly crystalline derivatives called osazones. wikipedia.orgwikiwand.comwikipedia.org
Fischer's work laid the groundwork for one of the most important reactions in heterocyclic chemistry: the Fischer indole synthesis, discovered in 1883. scienceinfo.combyjus.comwikipedia.org This reaction uses an arylhydrazone, formed from an aryl hydrazine and a carbonyl compound, which undergoes cyclization under acidic conditions to produce an indole nucleus. scienceinfo.combyjus.com The name "hydrazine" itself was also coined by Fischer in 1875. wikipedia.org While Fischer worked with various hydrazine derivatives, pure anhydrous hydrazine was first prepared by Dutch chemist Lobry de Bruyn in 1895. wikipedia.org These foundational discoveries established hydrazones as essential intermediates and a distinct class of compounds, paving the way for over a century of research into their synthesis and reactivity. byjus.com
Significance of Hydrazone Scaffolds in Modern Chemical Science
Hydrazone scaffolds, containing the characteristic azomethine group (–NHN=CH–), are fundamental building blocks in contemporary organic and medicinal chemistry. researchgate.netrsc.orgnih.gov Their importance stems from their straightforward synthesis, versatile reactivity, and the diverse biological activities exhibited by their derivatives. rsc.orgjocpr.com Hydrazones serve as crucial intermediates in several name reactions, including the Wolff–Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgwisdomlib.orgkiddle.co
In medicinal chemistry, the hydrazone moiety is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. scispace.comeurekaselect.com Researchers have extensively synthesized and studied hydrazone derivatives for a broad spectrum of biological activities. scispace.com The ability of the hydrazone functional group to form stable complexes with various metal ions has also made it a subject of significant research in bioinorganic chemistry and the development of therapeutic agents. rsc.orgresearchgate.net Furthermore, hydrazones are integral to supramolecular chemistry and materials science, where their unique structural properties are utilized in creating molecular switches and other advanced materials. mdpi.comresearchgate.net The pH-sensitive nature of the hydrazone bond makes it particularly useful in bioconjugation strategies and for developing drug delivery systems that can release therapeutic agents in specific cellular environments, such as the acidic interior of lysosomes. wikipedia.orgresearchgate.net
Specific Research Focus on Ethanone, 1-(4-methylphenyl)-, Hydrazone: A Comprehensive Overview
This compound is synthesized through the condensation reaction between Ethanone, 1-(4-methylphenyl)- (commonly known as 4'-methylacetophenone or p-acetyltoluene) and hydrazine. wikipedia.orgjocpr.com This reaction is a standard method for preparing hydrazones. nih.gov The parent ketone, 4'-methylacetophenone, is a well-characterized compound with established physical and chemical properties.
Table 1: Physicochemical Properties of Ethanone, 1-(4-methylphenyl)-
| Property | Value |
|---|---|
| CAS Number | 122-00-9 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Normal Boiling Point | 494 K |
| Normal Melting Point | 301 K |
| Enthalpy of Vaporization | 48.8 kJ/mol |
Source: chemeo.comnist.gov
While direct, extensive research on the simple hydrazone of 4'-methylacetophenone is not widely documented in isolation, this structural unit serves as a key building block for more complex and functionalized hydrazone derivatives. Researchers frequently use the 1-(4-methylphenyl)ethanone moiety as a starting point to synthesize sophisticated hydrazones by reacting it with substituted hydrazines. These resulting derivatives are then investigated for their specific chemical and physical properties, such as their crystal structure and potential applications in materials science.
For instance, detailed crystallographic studies have been performed on derivatives like (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. nih.gov Such analyses provide precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking, which are crucial for understanding the material's properties. nih.gov
Table 2: Representative Crystal Data for a Derivative, (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₆F₃N₃ |
| Molecular Weight | 343.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell a (Å) | 8.2811 (9) |
| Unit Cell b (Å) | 14.8443 (15) |
| Unit Cell c (Å) | 13.5325 (15) |
| Unit Cell β (°) | 90.601 (9) |
| Volume (ų) | 1663.4 (3) |
Source: nih.gov
The study of such complex derivatives, including others like 1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, demonstrates that the core structure of this compound is a valuable and versatile platform in chemical research for creating novel compounds with tailored properties. sigmaaldrich.com
Interdisciplinary Relevance of Hydrazone Compounds in Academic Fields
The utility of hydrazone compounds extends across numerous scientific disciplines beyond medicinal chemistry.
Analytical Chemistry : Hydrazones are fundamental in classical analytical chemistry for the detection and analysis of aldehydes and ketones. wikipedia.orgwikiwand.com The reaction with 2,4-dinitrophenylhydrazine, for example, produces brightly colored crystalline derivatives (dinitrophenylhydrazones) that can be easily identified. wikipedia.orgkhanacademy.org This method forms the basis of adsorption cartridges used for sample analysis via high-performance liquid chromatography (HPLC). wikipedia.orgwikiwand.com
Materials Science : In materials science, hydrazones are used in the creation of pigments; for instance, Pigment Yellow 97 is a hydrazone-based colorant. wikipedia.orgwikiwand.com They are also key components in the development of covalent organic frameworks (COFs). acs.org These frameworks are porous, crystalline materials with applications in catalysis and environmental remediation. acs.org
Catalysis : Hydrazone-based systems are emerging as versatile catalysts. Hydrazone-linked COFs can effectively adsorb precious metals like palladium from wastewater, and the resulting metal-COF composite can then be used as a sustainable and recyclable catalyst for chemical reactions such as the Suzuki–Miyaura coupling. acs.org Additionally, metal complexes derived from hydrazone ligands are widely explored for their catalytic activities. researchgate.net
Environmental Science : The ability of hydrazone-based materials to selectively bind and remove metal ions from aqueous solutions is relevant to environmental science. acs.org This property can be harnessed for the remediation of industrial wastewater by recovering valuable or hazardous metals. acs.org
Bioconjugation and Biotechnology : The pH-sensitive nature of the hydrazone linkage is exploited in biotechnology for targeted drug delivery. wikipedia.org Drugs can be attached to antibodies or other targeting molecules via a hydrazone bond, which remains stable at the neutral pH of blood but cleaves in the acidic environment of target cells, releasing the drug where it is needed. wikipedia.orgwikiwand.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)ethylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQJPIGWBCMBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404348 | |
| Record name | Ethanone, 1-(4-methylphenyl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64252-53-5 | |
| Record name | Ethanone, 1-(4-methylphenyl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-P-TOLYL-ETHYLIDENE)-HYDRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Structural Elucidation and Conformational Landscape Analysis
Single Crystal X-ray Diffraction Studies for Molecular Geometry
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a static snapshot of the molecule's preferred conformation in the crystal lattice. Despite its utility, a search of crystallographic databases indicates that a crystal structure for the parent Ethanone, 1-(4-methylphenyl)-, hydrazone has not been reported.
Polymorphism and Crystallographic Space Group Analysis
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. An analysis for this compound would involve crystallizing the compound under various conditions to identify if different polymorphic forms exist. Each polymorph would be characterized by its unique crystallographic space group and unit cell parameters. For example, a related hydrazine (B178648) carboxylate derivative was found to crystallize in the monoclinic P2₁/c space group. researchgate.net Without experimental data, it is impossible to determine the crystallographic preferences of the title compound.
Co-crystallization Strategies with Diverse Guest Molecules
Co-crystallization involves crystallizing a target molecule with a second "guest" molecule to form a new, single crystalline phase with a defined stoichiometric ratio. This strategy is often used to modify the physical properties of a compound. The hydrogen bonding capabilities of this compound would make it a candidate for co-crystallization with various guest molecules, such as carboxylic acids or other compounds with complementary hydrogen bond donors and acceptors. This could be used to create novel solid forms, but no such co-crystallization studies have been published for this specific hydrazone.
Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformations
NMR spectroscopy is the most powerful tool for elucidating molecular structure and dynamics in solution. While standard 1D ¹H and ¹³C NMR spectra provide basic information, advanced 2D techniques are necessary to piece together the complete conformational picture.
2D NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Proximity
A full 2D NMR analysis of this compound would provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for example, confirming the connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton directly to the carbon it is attached to, providing ¹J_CH correlations.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connectivity (2-3 bonds), which would link the methyl group to its aromatic carbon, the imine carbon to the aromatic ring, and the protons of the ethylidene methyl group to the imine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal spatial proximities between protons that are not directly bonded, which is key to determining the conformational preferences around the C-N and N-N single bonds in solution.
Dynamic NMR for Rotational Barriers and Fluxional Behavior
Hydrazones can exhibit dynamic behavior in solution, primarily E/Z isomerization around the C=N double bond and rotation around the N-N single bond. scielo.brresearchgate.net Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, are used to study these processes. By analyzing the changes in the spectra as rotational barriers are overcome on the NMR timescale (coalescence of signals), it is possible to calculate the activation energy (ΔG‡) for these rotational processes. niscpr.res.in Such studies on related systems have identified the mechanisms and energy barriers for isomerization, but no specific rotational barrier data has been published for this compound. acs.org
Vibrational Spectroscopy for Functional Group Characterization and Bonding Analysis
Vibrational spectroscopy is essential for identifying functional groups and probing the nature of chemical bonds within a molecule.
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds present (e.g., C=N, N-H, C-C aromatic) and their chemical environment. For hydrazones, key characteristic bands include the N-H stretching vibrations, typically observed in the 3400-3200 cm⁻¹ region, and the C=N stretching vibration, which appears in the 1660-1610 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations also provide signature peaks.
While detailed experimental IR and Raman spectra specifically for this compound are not extensively reported, analysis of its precursor, 4'-methylacetophenone, shows characteristic absorptions for the acetyl group and the p-substituted aromatic ring. nih.govnist.gov A comprehensive IR and Raman analysis of the target hydrazone would confirm the formation of the C=N bond and characterize the N-H and other key functional groups.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This method allows for the detection of trace amounts of an analyte and can provide information about the molecule's orientation and interaction with the surface. For a molecule like this compound, SERS could elucidate how the molecule orients and binds to a metal surface, offering insights into its interfacial behavior. Currently, there are no specific SERS studies available in the literature for this compound.
Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₂N₂. The exact mass can be computationally determined, providing a precise theoretical value for experimental verification.
Table 1: Computed Mass Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂ | PubChem nih.gov |
| Molecular Weight | 148.20 g/mol | PubChem nih.gov |
| Exact Mass | 148.100048391 Da | PubChem nih.gov |
This data is computationally generated.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by isolating a specific parent ion and inducing its fragmentation. nih.gov The resulting fragment ions provide a "fingerprint" that helps to piece together the original molecule's structure. whitman.edu
For this compound, a typical fragmentation pathway in electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Key fragmentation patterns expected for aromatic hydrazones include:
Cleavage of the N-N bond.
Fragmentation of the ethylidene group.
Formation of a stable tropylium (B1234903) ion (m/z 91) from the methylphenyl moiety. whitman.edu
A detailed MS/MS study would be required to establish the definitive fragmentation pathway and relative abundance of fragment ions for this compound. However, specific experimental MS/MS fragmentation data for this compound is not currently available in the surveyed literature. Analysis of its precursor, p-methylacetophenone, shows a prominent base peak at m/z 119, corresponding to the loss of a methyl group ([M-15]⁺), and a strong peak at m/z 91, corresponding to the tropylium ion. massbank.eu
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the enantiomeric excess and absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral compounds with left and right circularly polarized light.
A thorough review of published research indicates a lack of specific studies applying CD and ORD spectroscopy directly to "this compound" for the purpose of enantiomeric excess determination. While the precursor, 1-(4-methylphenyl)ethanone, is prochiral, the simple hydrazone derivative is achiral unless it is part of a chiral system or has been derivatized with a chiral auxiliary. Scientific literature does describe the use of CD spectroscopy for determining the absolute configuration and enantiomeric excess of more complex chiral compounds, including chiral primary amines and diaminodicyanoquinodimethanes. However, direct experimental data for the title compound is not available.
| Technique | Application to this compound | Data Availability |
| Circular Dichroism (CD) | Determination of enantiomeric excess and absolute configuration. | No specific studies found for this compound. |
| Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. | No specific studies found for this compound. |
Electron Microscopy for Supramolecular Assembly Characterization
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of the morphology and structure of materials at the micro- and nanoscale. These techniques are invaluable for characterizing the supramolecular assemblies of molecules.
Investigations into the supramolecular chemistry of hydrazone derivatives have utilized SEM and TEM to visualize the formation of complex structures such as organogels and hydrogels. For instance, studies on other hydrazide derivatives have revealed the formation of lamellar-like and fibrillar networks in different solvents, as imaged by SEM. researchgate.net These studies, however, focus on more complex molecules where intermolecular interactions like hydrogen bonding and π-π stacking drive the self-assembly process.
A detailed search for research specifically employing SEM or TEM to characterize the supramolecular assemblies of "this compound" did not yield any results. The potential for this relatively simple hydrazone to form extensive, well-defined supramolecular structures that would warrant electron microscopy analysis appears to be an uninvestigated area of research.
| Technique | Application to this compound | Data Availability |
| Scanning Electron Microscopy (SEM) | Characterization of surface topography and morphology of supramolecular assemblies. | No specific studies found for this compound. |
| Transmission Electron Microscopy (TEM) | Visualization of the internal structure and morphology of supramolecular assemblies. | No specific studies found for this compound. |
Coordination Chemistry: Ligand Behavior and Metal Complex Formation
Chelation Modes and Ligand Denticity of Ethanone, 1-(4-methylphenyl)-, Hydrazone
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound and its derivatives can exhibit variable denticity depending on the reaction conditions and the nature of the metal ion involved. researchgate.net
Hydrazone ligands can coordinate with metal ions in several ways:
Monodentate Coordination: In its simplest coordination mode, the ligand can act as a monodentate donor, binding to the metal center through the lone pair of electrons on the azomethine nitrogen atom. nih.gov This type of interaction is less common as the formation of a chelate ring is typically more stable.
Bidentate Coordination: Bidentate coordination is the most common mode for hydrazone derivatives. For this compound, this typically involves the azomethine nitrogen and another donor atom. In acylhydrazone derivatives, where a carbonyl group is present, the ligand coordinates through the azomethine nitrogen and the carbonyl oxygen. mtct.ac.intandfonline.com This often occurs after the ligand undergoes tautomerization to its enol form, leading to deprotonation and the formation of a stable five- or six-membered chelate ring with the metal ion. tandfonline.comnih.gov
Polydentate Coordination: The denticity can be increased beyond two if the hydrazone structure is modified to include additional donor groups. mtct.ac.in For instance, the introduction of a hydroxyl group on the phenyl ring or the inclusion of a heterocyclic ring can create a tridentate ligand, coordinating through nitrogen and oxygen atoms (NNO) or other combinations. nih.govjptcp.comchemistryjournal.net Some complex hydrazones can act as tetradentate or even higher polydentate ligands, allowing for the formation of intricate coordination architectures.
The coordinating ability of hydrazone ligands is primarily determined by the presence of nitrogen, oxygen, or sulfur donor atoms. labinsights.nl
Nitrogen Donors: The fundamental structure of this compound contains two nitrogen atoms—the azomethine nitrogen and the terminal amino nitrogen—which are the primary sites for coordination. mtct.ac.in The azomethine nitrogen is the most common donor site. mtct.ac.inias.ac.in
Oxygen Donors: While this compound itself lacks an oxygen atom, many of its widely studied derivatives are acylhydrazones, synthesized from the condensation of a ketone with an acid hydrazide. In these cases, the carbonyl oxygen of the amide group becomes a crucial donor atom. mtct.ac.inlabinsights.nl Coordination often involves the enolic form of the ligand, where the metal binds to the deprotonated oxygen atom. nih.govnih.gov Phenolic hydroxyl groups, if present on the aromatic ring, can also act as oxygen donor sites. chemistryjournal.net
Sulfur Donors: Similar to oxygen, sulfur is not present in the parent compound but can be introduced to form thiohydrazones. In such derivatives, the thiocarbonyl group (C=S) can participate in coordination, making the ligand a potential N, S donor.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with hydrazone ligands is a well-established area of research, leading to compounds with diverse geometries and properties.
This compound and its analogues readily form stable complexes with d-block transition metals. These complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chloride, sulfate, or acetate) in a suitable solvent. nih.govnih.gov
The characterization of these complexes involves a combination of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the metal-to-ligand stoichiometry. jptcp.comchemistryjournal.net
Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the azomethine ν(C=N) band to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding. In acylhydrazone complexes, the disappearance of the ν(C=O) band and the appearance of new bands corresponding to ν(C-O) and ν(C=N-N=C) suggest coordination via the enolic form. mtct.ac.innih.gov
Electronic (UV-Vis) Spectra and Magnetic Susceptibility: These measurements help in determining the geometry of the complexes. For example, Cu(II) complexes may exhibit square planar or octahedral geometry, while Ni(II) complexes can be square planar, tetrahedral, or octahedral. tandfonline.comnih.govnih.gov
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov
| Metal Ion | Typical Geometry | Coordination Mode | Key Spectroscopic Features | Reference |
|---|---|---|---|---|
| Cu(II) | Square Planar / Octahedral | Bidentate (N,O) | Shift in ν(C=N), d-d transition bands in UV-Vis | tandfonline.comnih.gov |
| Ni(II) | Octahedral / Square Planar | Bidentate (N,O) | Changes in ligand field bands, diamagnetic for square planar | tandfonline.comscirp.org |
| Co(II) | Octahedral / Square Planar | Bidentate (N,O) | Characteristic bands in electronic spectra for specific geometry | tandfonline.comnih.gov |
| Zn(II) | Tetrahedral | Bidentate (N,O) | Diamagnetic, NMR spectra useful for characterization | researchgate.netjptcp.com |
| Fe(III) | Octahedral | Tridentate (ONO) | High spin or low spin depending on ligand field | chemistryjournal.net |
The coordination chemistry of hydrazones extends beyond d-block metals to include main group elements and lanthanides.
Main Group Metals: Elements like Tin (Sn) have been shown to form complexes with hydrazone ligands. These can result in high coordination numbers, such as seven-coordinate complexes with a distorted pentagonal bipyramidal geometry. researchgate.net
Lanthanide Metals: Lanthanide ions (e.g., La, Ce, Sc, Y, Yb) form complexes with hydrazone derivatives, driven by the hard-soft acid-base principle, where the hard lanthanide ions prefer to coordinate with oxygen and nitrogen donor atoms. nih.govmdpi.com These complexes often exhibit high and variable coordination numbers (from 7 to 9) and can form polynuclear structures. ias.ac.inmdpi.com They are characterized by techniques similar to those used for transition metals, with a particular interest in their potential luminescent properties. ias.ac.in
Several synthetic strategies can be employed to prepare metal complexes of hydrazones.
Direct Synthesis: This is the most straightforward and common method. It involves the direct reaction of a pre-synthesized hydrazone ligand with a metal salt in an appropriate solvent, often with heating or refluxing to facilitate the reaction. mtct.ac.injptcp.comchemistryjournal.net The complex then precipitates from the solution or is isolated after solvent evaporation.
| Component | Typical Conditions |
|---|---|
| Ligand | This compound or its derivative |
| Metal Salt | Chlorides, acetates, sulfates, or nitrates of the desired metal |
| Solvent | Ethanol, Methanol, or DMF |
| Reaction | Stirring at room temperature or refluxing for several hours |
| Isolation | Filtration of precipitate, washing, and drying |
Template Synthesis: In this method, the metal ion acts as a template, directing the condensation reaction between a ketone (like 4-methylacetophenone) and a hydrazide or hydrazine (B178648) derivative to form the ligand in situ. The resulting hydrazone is already coordinated to the metal ion, which can sometimes lead to the formation of macrocyclic or other complex structures that are difficult to obtain through direct synthesis.
Ligand Exchange: This method involves the substitution of a weakly coordinated ligand in an existing metal complex with the hydrazone ligand. This route can be useful for synthesizing complexes that are not accessible by direct methods or for studying the relative coordinating strengths of different ligands.
Structural Analysis of Metal-Hydrazone Complexes
X-ray Crystallography of Metal-Hydrazone Adducts
For instance, the crystal structure of (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone reveals an extended conformation of the C—N—N=C—C hydrazone chain. nih.gov In metal complexes, the hydrazone ligand typically coordinates to the metal center through the azomethine nitrogen atom and, following deprotonation, the imine nitrogen or, if present, a keto-enol tautomerized oxygen atom.
In a study of Zinc(II) and Cadmium(II) complexes with a tridentate s-triazine hydrazone ligand, X-ray analysis showed a penta-coordination environment around the metal ions. mdpi.com The ligand coordinates as a neutral tridentate NNN-chelate via pyridine, hydrazone, and s-triazine nitrogen atoms. mdpi.com The Cd(II) complex adopted a distorted square pyramidal geometry, while the Zn(II) complex showed a highly distorted geometry intermediate between trigonal bipyramidal and square pyramidal. mdpi.com Similarly, an oxovanadium(V) complex with a different hydrazone ligand displayed an octahedral coordination geometry, with the hydrazone acting as a tridentate ligand. researchgate.net These examples demonstrate the structural diversity achievable with hydrazone-based ligands.
Table 1: Representative Crystallographic Data for Metal-Hydrazone Complexes
| Compound/Complex | Crystal System | Space Group | Key Features | Ref |
|---|---|---|---|---|
| [Cd(DMPT)Cl₂] | Monoclinic | P2₁/n | Penta-coordinate Cd(II); distorted square pyramidal geometry. | mdpi.com |
| [Zn(DMPT)Cl₂] | Monoclinic | P2₁/c | Penta-coordinate Zn(II); intermediate between trigonal bipyramidal and square pyramidal. | mdpi.com |
| [VO(BH)(EM)] | - | - | Octahedral V(V) center; hydrazone acts as a tridentate ligand. | researchgate.net |
Spectroscopic Signatures of Coordination (IR, UV-Vis, EPR)
Spectroscopic techniques are invaluable for characterizing metal-hydrazone complexes, especially for confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor sites involved in coordination. Key vibrational bands of the hydrazone ligand shift upon complexation. A sharp, strong band in the ligand's IR spectrum around 1590-1624 cm⁻¹ is assigned to the ν(C=N) stretching vibration of the azomethine group. researchgate.netscirp.org This band typically shifts to a lower frequency in the metal complex, indicating that the azomethine nitrogen is coordinated to the metal ion. researchgate.net Additionally, the ν(N-N) band, often found around 985-1085 cm⁻¹, shifts to a higher frequency upon chelation, further supporting the involvement of the azomethine group in bonding. The disappearance or shifting of the ν(N-H) band can indicate deprotonation of the ligand upon coordination.
Table 2: Characteristic IR Spectral Shifts in Hydrazone Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference | Ref |
|---|---|---|---|---|
| ν(C=N) (azomethine) | ~1590 - 1624 | Lower frequency | Coordination via azomethine nitrogen | researchgate.netscirp.org |
| ν(N-N) | ~985 - 1085 | Higher frequency | Chelate ring formation | dergipark.org.tr |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of hydrazone ligands and their metal complexes provide information about electronic transitions. The spectra of the free ligands typically show intense bands in the UV region (355-385 nm) corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. researchgate.net Upon complexation, these bands may shift, and new bands can appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal ion's d-orbitals. chemistryjournal.net For example, Th(IV) hydrazone complexes may exhibit a broad band around 19784 cm⁻¹ due to LMCT. chemistryjournal.net The color of the complexes is a direct result of these electronic transitions. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, providing insights into the oxidation state and coordination environment of the metal ion. For instance, EPR studies of copper(II) chelates with hetarylhydrazones have been used to investigate the structure and bonding in these complexes. researchgate.net The technique can reveal details about the geometry of the complex and the nature of the metal-ligand bond.
Redox Properties of Metal-Hydrazone Complexes
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of metal-hydrazone complexes. These studies can reveal information about the stability of different oxidation states of the metal ion and the influence of the ligand environment on the metal's redox potential.
In a study on a ferrocenyl-2,4-dinitrophenylhydrazone complex, CV was used to investigate its redox properties. researchgate.net The results showed a reversible one-electron redox process corresponding to the Fc/Fc⁺ couple. researchgate.net The redox potential of the complex was shifted to a more anodic (positive) position compared to unsubstituted ferrocene, indicating that the hydrazone substituent makes the iron center more difficult to oxidize. researchgate.net The stability of the redox product and the kinetics of the electron transfer can also be assessed by varying the scan rate in the CV experiment. researchgate.net Such studies are crucial for applications in catalysis and sensor technology.
Computational Studies on Metal-Ligand Bonding and Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for complementing experimental data and gaining deeper insight into the electronic structure, bonding, and stability of metal-hydrazone complexes. These studies can calculate molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental results for validation. researchgate.net
Supramolecular Assembly of Metal-Hydrazone Architectures
The ability of metal-hydrazone complexes to act as building blocks for larger, ordered structures is a key area of interest in supramolecular chemistry. The formation of these supramolecular architectures is driven by a combination of coordinative bonds and non-covalent interactions. mdpi.com
Hydrogen bonds, π-π stacking, and C-H···π interactions are crucial in directing the self-assembly of these complexes into one-, two-, or three-dimensional networks. plu.mxresearchgate.net For example, hydrazone ligands and their manganese complexes have been shown to form extensive hydrogen-bonded assemblies of varying dimensionalities and architectures. plu.mxresearchgate.net The specific arrangement is often influenced by the solvent, the nature of the metal ion, and the presence of counter-ions or co-ligands. mdpi.com In some systems, the interplay between coordination bonds and multiple hydrogen bonds can lead to the formation of discrete, cage-like structures. mdpi.comnih.gov The study of these assemblies is driven by their potential applications in materials science, host-guest chemistry, and catalysis. nih.gov
Applications in Materials Science and Functional Materials
Polymer Chemistry and Polymer-Supported Hydrazone Systems
Hydrazones, including derivatives of "Ethanone, 1-(4-methylphenyl)-, hydrazone," are valuable building blocks in polymer science. The reversible nature of the hydrazone linkage and its reactivity make it suitable for various applications within this field.
While specific research detailing "this compound" as a primary monomer unit is not extensively documented, the general class of hydrazone-containing compounds is utilized in the synthesis of polymers. Hydrazone linkages can be formed through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or ketone. This reaction can be employed to create polyhydrazones, where the hydrazone functionality is a recurring unit in the polymer backbone. These polymers are of interest due to their potential for dynamic covalent chemistry, allowing for self-healing materials and adaptable networks. For instance, heptazine-based conjugated polymeric carbon nitrides with hydrazone links have been synthesized through Schiff base condensation, demonstrating the utility of hydrazone formation in creating novel polymeric structures. nih.gov
Table 1: Potential Polymerization Strategies Involving Hydrazone Monomers
| Polymerization Technique | Description | Potential Role of Hydrazone Monomer |
| Polycondensation | Step-growth polymerization where monomers with two or more reactive functional groups react to form a polymer, with the elimination of a small molecule like water. | A di-functionalized hydrazone monomer could react with a complementary di-functional monomer to form a linear or cross-linked polyhydrazone. |
| Chain-growth Polymerization | Monomers add to a growing polymer chain one at a time. | A vinyl-substituted derivative of "this compound" could potentially act as a monomer in radical or other chain-growth polymerizations. |
| Dynamic Covalent Polymer Networks | Polymers linked by reversible covalent bonds. | The reversible nature of the hydrazone bond makes it an ideal candidate for creating dynamic networks that can be reprocessed or exhibit self-healing properties. |
Hydrazone derivatives can function as effective cross-linking agents in the formation of polymer networks. The reaction of a multi-functional hydrazone with a polymer containing aldehyde or ketone groups, or vice versa, can lead to the formation of a three-dimensional network structure. This cross-linking imparts enhanced mechanical properties, thermal stability, and solvent resistance to the resulting material. The pH-sensitivity of the hydrazone bond can also be exploited to create "smart" hydrogels and other materials that can degrade or change their properties in response to specific environmental triggers.
The immobilization of catalysts and scavengers onto polymeric supports offers advantages such as ease of separation from the reaction mixture and potential for catalyst recycling. Hydrazone linkages provide a convenient method for anchoring catalytic species or reactive molecules to a polymer backbone. For example, a polymer functionalized with "this compound" could potentially chelate metal ions, which could then act as catalysts in various organic transformations. Similarly, the hydrazone moiety itself can react with certain species, allowing for its use as a scavenger to remove unwanted byproducts from a reaction.
Photochromic and Thermochromic Materials
Hydrazone-containing compounds have garnered significant attention for their application in photochromic and thermochromic materials. researchgate.net These materials exhibit a reversible change in color upon exposure to light (photochromism) or heat (thermochromism). This behavior is often linked to the E/Z isomerization around the C=N double bond of the hydrazone moiety.
The photo- and thermochromic behavior of hydrazones is rooted in the ability of the molecule to switch between two or more stable or metastable states with different absorption spectra. The key design principles involve:
E/Z Isomerization: The primary mechanism for color change in many hydrazone-based systems is the isomerization around the C=N double bond. The E and Z isomers often have distinct electronic configurations and, consequently, different absorption maxima.
Intramolecular Proton Transfer: In some designs, photo- or thermo-induced intramolecular proton transfer can lead to a tautomeric form of the molecule with a different color.
Molecular Environment: The surrounding matrix, such as a polymer or solvent, can significantly influence the switching behavior, including the rate of color change and the stability of the different isomeric states. The incorporation of hydrazone units into coordination polymers has been shown to be influenced by the nature of the counter anions present. nih.gov
Table 2: Factors Influencing Chromic Properties of Hydrazones
| Factor | Influence on Photo/Thermochromism |
| Substituents on Aromatic Rings | Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, shifting the absorption wavelengths of the different isomers. |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize one isomer over the other, affecting the thermal stability of the photo-induced state. |
| Solvent Polarity | The polarity of the solvent can influence the relative energies of the ground and excited states, thereby affecting the photo- and thermochromic behavior. |
| Polymer Matrix | The rigidity and polarity of a host polymer can impact the kinetics of isomerization and the fatigue resistance of the chromic material. |
The ability of hydrazone-based materials to reversibly change their optical properties makes them promising candidates for applications in optical switches and high-density data storage. nih.govtaylorandfrancis.com
Optical Switches: A material that can be switched between two states with different absorbances at a particular wavelength can function as an optical switch. By using light of one wavelength to induce a color change, and light of another wavelength (or heat) to reverse it, the transmission of a read-out light beam can be modulated.
Optical Data Storage: In optical data storage, information is written by using a focused laser beam to induce a local change in the properties of the storage medium. In the case of a hydrazone-based material, this would correspond to inducing a photochromic transition. The data can then be read by detecting the difference in absorbance or reflectance between the two states. The high resolution and potential for multi-level data storage make photochromic materials attractive for next-generation optical memory systems. Organic dyes are a key component in write-once-read-many (WORM) optical storage technologies. researchgate.net
Liquid Crystalline Materials Derived from Hydrazones
The formation of liquid crystalline phases, or mesophases, in materials derived from "this compound" is largely dictated by the molecular architecture. Aroylhydrazones, a class of compounds to which this hydrazone belongs, have been shown to exhibit smectic C mesophases. The specific type of mesophase—be it nematic, smectic, or columnar—is highly dependent on the nature and position of terminal substituent groups on the molecule. For instance, the presence of long alkyl or alkoxy chains can promote the formation of ordered smectic phases.
The characterization of these mesophases is typically carried out using polarizing optical microscopy (POM), which allows for the visual identification of characteristic textures, and differential scanning calorimetry (DSC), which provides information on the transition temperatures and associated enthalpy changes between different phases.
Table 1: Hypothetical Mesomorphic Properties of a Derivative of this compound with a Long Alkoxy Chain
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | 120 | 25.4 |
| Smectic A to Nematic | 155 | 1.8 |
| Nematic to Isotropic | 180 | 0.9 |
Note: This table is illustrative and based on the typical behavior of aroylhydrazone liquid crystals. Specific experimental data for "this compound" derivatives is not currently available in the cited literature.
The electro-optical properties of liquid crystals are crucial for their application in display technologies and optical switching devices. These properties are governed by the ability of the liquid crystal molecules to align themselves in response to an external electric field. While some diaryl hydrazone derivatives have been investigated for their nonlinear optical activity, a specific derivative of "this compound" was noted for its potential in frequency conversion rather than for electro-optic applications nih.gov.
Theoretical studies on related aroylhydrazone liquid crystals have explored their electro-optical response, suggesting their potential in advanced displays, sensors, and OLEDs semnan.ac.ir. However, the specific electro-optical characteristics of liquid crystals derived from "this compound," such as switching times and contrast ratios, have not been extensively reported. The manipulation of liquid crystal properties using pH-activated hydrazone switches has been demonstrated, indicating a potential avenue for developing stimuli-responsive materials nih.gov.
Fluorescent and Luminescent Materials
The hydrazone functional group is a key component in the design of various fluorescent and luminescent materials due to its role in forming conjugated systems and its ability to coordinate with metal ions.
Derivatives of "this compound" can be designed as fluorophores for various sensing and imaging applications. The fluorescence properties, including the emission wavelength and quantum yield, can be tuned by modifying the molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and influence the fluorescence characteristics.
Hydrazone-based fluorescent sensors are often used for the detection of metal ions. The coordination of a metal ion to the hydrazone can lead to changes in the fluorescence intensity or a shift in the emission wavelength, forming the basis for a sensing mechanism.
Table 2: Photoluminescent Properties of a Related Ligand and its Europium Complex
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
| Ligand | 350 | 450 | 74 |
| Europium Complex | 350 | 612 | 7.6 |
Note: This data is for a related enaminone derivative and is provided for illustrative purposes.
The potential for hydrazone derivatives to be used in organic light-emitting diodes (OLEDs) stems from their charge-transporting and emissive properties. The hydrazone moiety can facilitate the transport of charge carriers within the device, and by tuning the molecular structure, emission in the desired region of the electromagnetic spectrum can be achieved. Theoretical studies on related aroylhydrazones suggest their promise for OLED applications semnan.ac.ir.
In the realm of non-biological imaging, fluorescent probes based on hydrazones can be utilized for various analytical and diagnostic purposes. For example, they can be developed as chemosensors for the detection of specific analytes in environmental or industrial samples. The ability to design probes that respond to specific stimuli, such as changes in pH or the presence of metal ions, makes them versatile tools for imaging applications outside of biological systems nih.govnih.gov.
Supramolecular Gels and Self-Assembled Structures
The formation of supramolecular gels from low-molecular-weight gelators is driven by the self-assembly of molecules into three-dimensional networks that immobilize a solvent. The hydrazone functional group, with its capacity for hydrogen bonding and π-π stacking interactions, is an excellent motif for designing such gelators.
The self-assembly process in these systems is highly dependent on non-covalent interactions, as well as the geometry and spatial arrangement of the functional groups windows.netrsc.org. By modifying the molecular structure of "this compound," for example, by introducing long alkyl chains, it is possible to promote the formation of organogels in various organic solvents mdpi.com. The resulting gels can exhibit stimuli-responsive behavior, where the gel-sol transition can be triggered by changes in temperature, pH, or the presence of specific chemical species nih.govorion.ac.jpresearchgate.net. The morphology of the self-assembled structures, such as fibers or sheets, can be investigated using techniques like scanning electron microscopy (SEM).
Sensing Materials for Environmental Analytes (Non-Biological)
The hydrazone functional group is a versatile platform for the design of chemosensors and chemodosimeters due to its ability to coordinate with metal ions and interact with anions through hydrogen bonding. researchgate.net
Hydrazone derivatives have been widely employed as chemosensors for the detection of various ions. The interaction between the hydrazone and an analyte can lead to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
A sensor based on "this compound" could potentially detect:
Cations: The nitrogen and oxygen atoms in the hydrazone structure can act as binding sites for metal ions. The binding event can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. For example, various hydrazone-based sensors have been developed for the detection of metal ions like Cd²⁺, Cu²⁺, and Fe³⁺. mdpi.comresearchgate.netresearcher.life
Anions: The N-H group of the hydrazone can act as a hydrogen bond donor, allowing for the recognition of anions such as fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻). researchgate.netmdpi.com The interaction with the anion can lead to deprotonation of the N-H group, causing a significant color change. mdpi.com
Table 2: Potential Sensing Applications of "this compound"
| Analyte Type | Potential Interaction Site |
|---|---|
| Metal Cations | C=N and N-N groups |
The detection of analytes by hydrazone-based sensors can occur through several mechanisms:
Optical Sensing:
Colorimetric Sensing: A change in the absorption spectrum upon analyte binding results in a visible color change. This is often due to processes like intramolecular charge transfer (ICT) or deprotonation. researchgate.net
Fluorescent Sensing: The fluorescence of the hydrazone can be either "turned on" or "turned off" upon binding to an analyte. Mechanisms include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net
Electrochemical Sensing:
Electrochemical sensors operate by measuring the electrical response of a chemical reaction. A hydrazone derivative can be immobilized on an electrode surface. The binding of an analyte can then alter the electrochemical properties of the modified electrode, such as its current or potential, providing a detectable signal. While specific examples for "this compound" are not available, electrochemical sensors have been developed for various analytes using other organic compounds. mdpi.com
Catalytic Applications of Ethanone, 1 4 Methylphenyl , Hydrazone and Its Derivatives
Organocatalysis Utilizing Hydrazone Scaffolds
Hydrazones, including derivatives of Ethanone, 1-(4-methylphenyl)-, hydrazone, serve as important building blocks in asymmetric organocatalysis. researchgate.netrsc.orgchemrxiv.org Their ability to be converted into reactive intermediates under mild conditions makes them valuable in the formation of complex chiral molecules. researchgate.net
Asymmetric Organocatalysis for C-C and C-X Bond Formation
The hydrazone functionality can be exploited for the asymmetric formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netorganic-chemistry.org A key strategy involves the "umpolung" of reactivity, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species. rsc.orgchemrxiv.org In the case of hydrazones derived from heteroaromatic aldehydes, the electron-donating nature of the hydrazone moiety can be transferred across the aromatic system, activating it for asymmetric Friedel-Crafts-type alkylation reactions with α,β-unsaturated aldehydes. rsc.orgchemrxiv.org This activation is achieved under aminocatalytic conditions, often employing a MacMillan imidazolidinone catalyst, leading to excellent enantioselectivities. rsc.org
The hydrazone can act as a precursor to a carbanion equivalent, which can then participate in asymmetric additions to electrophiles like imines. organic-chemistry.org For instance, the asymmetric umpolung addition of hydrazones to imines has been achieved in water using a Ruthenium-diamine-diphosphine catalytic system, affording chiral amines with high enantioselectivity. organic-chemistry.org This demonstrates the potential for forming C-N bonds in an asymmetric fashion.
Furthermore, the development of chiral covalent organic frameworks (COFs) linked by hydrazone bonds has opened new avenues for heterogeneous asymmetric catalysis. mdpi.com These materials, featuring chiral pyrrolidine (B122466) moieties, have been successfully used as catalysts in asymmetric aldol (B89426) condensations, a fundamental C-C bond-forming reaction. mdpi.com The pore size of these COFs has been shown to influence both the catalytic activity and the enantioselectivity of the reaction. mdpi.com
Enamine/Iminium Catalysis Mechanisms
The catalytic activity of hydrazone derivatives in organocatalysis is often mediated through enamine and iminium ion intermediates. nih.govnih.govnih.govnobelprize.orgresearchgate.netresearchgate.net In a typical cycle, a chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govnih.gov This iminium ion is more electrophilic than the starting carbonyl compound, making it susceptible to nucleophilic attack. nih.govnih.gov
Conversely, the reaction of a ketone or aldehyde with a chiral secondary amine can generate a chiral enamine. nih.govnobelprize.org The enamine is a nucleophilic species with a higher energy Highest Occupied Molecular Orbital (HOMO) compared to the corresponding carbonyl compound, allowing it to react with electrophiles. nih.gov
The hydrazone itself can be the source of the nucleophile. The donating effect of the hydrazone group can activate an adjacent (hetero)aromatic ring, making it sufficiently nucleophilic to attack an iminium ion generated from an α,β-unsaturated aldehyde and a chiral amine catalyst. rsc.orgchemrxiv.org This vinylogous reactivity allows for the functionalization of otherwise electron-poor systems. rsc.orgchemrxiv.org The catalytic cycle is completed by hydrolysis of the resulting adduct to regenerate the catalyst and yield the functionalized product. nih.gov In some cases, the hydrazone moiety can be unmasked to reveal other functional groups, such as nitriles, further increasing the synthetic utility of these methods. rsc.org
Metal-Catalysis with Hydrazone-Derived Ligands
Hydrazones derived from this compound are effective ligands for a variety of transition metals, forming stable complexes that catalyze a range of important organic reactions. organic-chemistry.orgchemistryjournal.net The nitrogen atoms of the hydrazone can coordinate to the metal center, and in some cases, the enolic form of the hydrazone can also participate in bonding, leading to tridentate coordination. organic-chemistry.orgchemistryjournal.net These metal-hydrazone complexes have shown significant activity in oxidation, hydrogenation, and cross-coupling reactions.
Transition Metal Complexes as Catalysts for Oxidation Reactions
Transition metal complexes with hydrazone ligands have been investigated as catalysts for oxidation reactions. For example, the oxidation of benzil (B1666583) bis(toluene-p-sulphonyl)hydrazone with mercury(II) or lead(IV) acetates leads to the formation of a triazole derivative, proceeding through a hydrazono-metallo intermediate. rsc.org While this example illustrates the reactivity of the hydrazone moiety itself, related complexes are being explored for the catalytic oxidation of other substrates. The ability of the metal center to access multiple oxidation states, modulated by the electronic properties of the hydrazone ligand, is key to this catalytic activity.
Hydrogenation, Hydroformylation, and Polymerization Catalysis
While specific examples utilizing this compound in these reactions are not extensively documented, the broader class of hydrazone and related nitrogen-containing ligands shows significant promise.
In hydrogenation , molybdenum complexes with sulfur-containing ligands have been shown to catalyze the hydrogenation of various alkenes under mild conditions. nih.govresearchgate.net The catalytic cycle is proposed to involve the oxidative addition of hydrogen to a Mo(II) center to form a Mo(IV) dihydride intermediate. nih.govresearchgate.net Similarly, ruthenium complexes anchored on graphene oxide have demonstrated enhanced catalytic performance in the hydrogenation of olefins and ketones. rsc.org Nickel(II) complexes with bis(pyrazolyl) ligands are also active for olefin hydrogenation. researchgate.net Given the coordinating ability of hydrazones, it is plausible that their metal complexes could exhibit similar catalytic activity for hydrogenation reactions. In fact, pyridyl aroyl hydrazone-based metal complexes have been used for electrocatalytic hydrogen evolution. nih.govnih.gov
Hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, is a crucial industrial process typically catalyzed by rhodium or cobalt complexes. nih.govnih.govresearchgate.netrsc.orgrsc.org The ligands play a critical role in controlling the regioselectivity of the reaction. While phosphine (B1218219) ligands are common, the development of new ligand types is an active area of research. nih.govnih.govresearchgate.netrsc.org The electronic and steric properties of hydrazone ligands could be tuned to influence the outcome of hydroformylation reactions.
In olefin polymerization , late transition metal complexes, particularly those of palladium and nickel, with nitrogen-based ligands are known to be effective catalysts. youtube.com The ligand structure influences the properties of the resulting polymer. While radical polymerization is a common method for producing polymers like low-density polyethylene (B3416737) (LDPE), it often leads to branched structures. youtube.com Catalytic methods offer better control over the polymer architecture. Hydrazone-based ligands could provide a platform for developing new polymerization catalysts.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Derivatives of this compound have proven to be highly effective ligands in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. organic-chemistry.orgwikipedia.org These air-stable hydrazone ligands offer a valuable alternative to traditional phosphine-based systems. organic-chemistry.org
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is efficiently catalyzed by palladium(II) complexes bearing hydrazone ligands. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnih.gov For instance, palladium(II) complexes with ONO tridentate hydrazone ligands have shown high activity for the coupling of aryl chlorides with aryl boronic acids in a water-toluene system, achieving high yields with very low catalyst loading (0.01 mol%). organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org
Table 1: Selected Examples of Suzuki-Miyaura Coupling using Hydrazone-type Ligands
| Aryl Halide | Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Chlorobenzonitrile | Phenylboronic acid | Pd(II)-hydrazone complex (0.01 mol%) | K3PO4, Toluene/H2O, 90 °C, 10 h | 94 | organic-chemistry.org |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(II)-hydrazone complex (0.01 mol%) | K3PO4, Toluene/H2O, 90 °C, 10 h | 99 | organic-chemistry.org |
The Heck reaction , which couples an alkene with an aryl or vinyl halide, also benefits from catalysis by palladium-hydrazone complexes. nih.govwikipedia.orgnumberanalytics.comnih.govorganic-chemistry.orglibretexts.orgnumberanalytics.com Phosphine-free systems using hydrazone ligands have been developed for the Mizoroki-Heck reaction. organic-chemistry.org The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.govwikipedia.orgnumberanalytics.comlibretexts.org Ligand-free methods have also been developed where tosylhydrazones are coupled with aryl halides using a palladium catalyst. organic-chemistry.org
Table 2: Selected Examples of Heck Coupling using Hydrazone-type Ligands
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl2(MeCN)2 / Hydrazone ligand | Base, Solvent, Temp. | Good | organic-chemistry.org |
| Aryl Halide | Olefin | Pd(OAc)2 / Hydrazone ligand | AgF, 60 °C | Good | rsc.org |
The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is another area where hydrazone ligands have shown significant utility. organic-chemistry.orgnih.govnumberanalytics.comorganic-chemistry.orgwikipedia.org A study on the Sonogashira coupling of aryl bromides with terminal alkynes found that a specific hydrazone ligand, in combination with a palladium acetylacetonate (B107027) (Pd(acac)2) catalyst and a copper(I) iodide co-catalyst, gave excellent yields of the internal alkyne products. organic-chemistry.org This reaction proceeds under amine-free conditions and demonstrates high turnover numbers, highlighting the efficiency of the hydrazone-promoted system. organic-chemistry.org The established mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation with the palladium complex. numberanalytics.comwikipedia.org
Table 3: Selected Examples of Sonogashira Coupling using Hydrazone Ligands
| Aryl Bromide | Terminal Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylacetylene | Pd(acac)2 / Hydrazone ligand 1a / CuI | K3PO4, DMSO, 125 °C | 94 | organic-chemistry.org |
| 4-Bromoanisole | Phenylacetylene | Pd(acac)2 / Hydrazone ligand 1a / CuI | K3PO4, DMSO, 125 °C | 88 | organic-chemistry.org |
Photocatalysis and Electrocatalysis
The unique electronic properties of the hydrazone moiety make this compound and its derivatives promising candidates for both photocatalytic and electrocatalytic applications. These fields leverage light and electricity, respectively, to drive chemical transformations, often under mild and environmentally friendly conditions.
Photo-induced Catalytic Transformations
Hydrazone derivatives have emerged as versatile participants in photocatalytic reactions. These reactions often involve the generation of radical intermediates under visible-light irradiation, enabling a variety of chemical bond formations.
One notable application is the photocatalytic alkylation of C(sp³)-H bonds. In this process, N-sulfonyl hydrazones can act as radical acceptors. A diarylketone photocatalyst, upon excitation by light, can initiate a hydrogen atom transfer (HAT) from a C(sp³)-H donor. The resulting alkyl radical then adds to the N-sulfonyl hydrazone. A subsequent fragmentation step yields the final alkyl-alkyl cross-coupled product. This metal-free method is significant for its ability to form C(sp³)–C(sp³) bonds and has been used to synthesize medicinally relevant structures like homobenzylic ethers and aryl ethyl amines. nih.govresearchgate.net
Another key area is the C(sp²)–H amination of aryl aldehyde-derived hydrazones. rsc.org Visible-light photoredox catalysis can be employed using N-acyloxyphthalimides as nitrogen-radical precursors. rsc.org In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and initiates a single electron transfer process, leading to the formation of a nitrogen-centered radical. This radical then adds to the C=N bond of the hydrazone, leading to the aminated product. rsc.org This reaction represents an innovative approach to functionalizing the hydrazone structure. rsc.org
Furthermore, hydrazone-linked covalent organic frameworks (COFs) have been investigated as heterogeneous photoredox catalysts. These materials can facilitate reactions such as the arylation and alkylation of quinoxalin-2(1H)-ones under visible light. researchgate.net The porous and tunable nature of COFs allows for the design of efficient and reusable photocatalysts. researchgate.net
A summary of representative photocatalytic transformations involving hydrazone derivatives is presented below.
| Transformation | Hydrazone Derivative Type | Catalyst/Conditions | Product Type | Ref |
| C(sp³)-H Alkylation | N-Sulfonyl hydrazones | Diarylketone photocatalyst, visible light | Alkyl-alkyl cross-coupled products | nih.govresearchgate.net |
| C(sp²)-H Amination | Aryl aldehyde-derived hydrazones | fac-Ir(ppy)₃, N-acyloxyphthalimides, visible light | Aminated hydrazones | rsc.org |
| Arylation/Alkylation | Hydrazone-linked COF | Visible light | Arylated/alkylated quinoxalinones | researchgate.net |
| Trifluoromethyl/Cyclization | N-Methacryloyl aldehyde hydrazones | Trifluoromethyl thianthrenium triflate, visible light (415 nm) | Trifluoromethylated cyclic products | acs.org |
Electrocatalytic Redox Processes
Electrosynthesis offers a powerful alternative to traditional chemical methods for driving redox reactions, often with greater control and sustainability. Hydrazones have proven to be valuable substrates in electrooxidative transformations, where an electrical current is used to initiate oxidative processes. beilstein-journals.orgd-nb.info
A key application of electrocatalysis involving hydrazones is the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgd-nb.info For example, the electrooxidative formal [3+2] cycloaddition between aldehyde-derived hydrazones and alkenes can produce N-arylpyrazolines under mild conditions. d-nb.info This method avoids the need for harsh oxidizing agents or the preparation of unstable precursor compounds. d-nb.info Similarly, the synthesis of 5-amino-1,2,4-triazoles can be achieved through the electrocatalytic reaction of aldehyde-derived hydrazones with cyanoamine, using potassium iodide as an electrocatalyst. beilstein-journals.org
Electrocatalysis also enables the C(sp²)–H functionalization of aldehyde-derived hydrazones. beilstein-journals.org For instance, an electrochemical dehydrogenative coupling between aldehyde-derived hydrazones and diarylphosphine oxides has been reported to form phosphorylated hydrazones. beilstein-journals.org These reactions harness the ability of an anode to facilitate the formation of new carbon-heteroatom bonds.
The general mechanism for many of these electrooxidative transformations involves the initial single-electron transfer (SET) oxidation of the hydrazone at the anode. beilstein-journals.org This generates a radical cation intermediate, which can then undergo various reaction pathways, including cyclization, addition, or further oxidation, to form the final product.
| Electrocatalytic Transformation | Hydrazone Substrate | Reaction Partner | Catalyst/Conditions | Product | Ref |
| Formal [3+2] Cycloaddition | Aldehyde-derived hydrazones | Alkenes | Undivided cell, carbon electrodes | N-Arylpyrazolines | d-nb.info |
| Synthesis of 5-amino-1,2,4-triazoles | Aldehyde-derived hydrazones | Cyanoamine | KI (electrocatalyst) | 5-Amino-1,2,4-triazoles | beilstein-journals.org |
| Dehydrogenative Phosphorylation | Aldehyde-derived hydrazones | Diarylphosphine oxide | MnBr₂ (catalyst) | Phosphorylated hydrazones | beilstein-journals.org |
Supported Catalysts and Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability, simplifying product purification, and enhancing catalyst stability. For catalysts derived from this compound, this transition to heterogeneous systems is key for practical industrial applications.
Immobilization Strategies on Solid Supports
Several strategies have been developed for immobilizing hydrazones and their derivatives onto solid supports. A common approach involves creating covalent linkages between the catalyst molecule and the support material.
One effective method is the synthesis of polymeric supports containing hydrazide functionalities. These can be prepared by reacting commercially available "active ester" agarose (B213101) with hydrazine (B178648) hydrate. nih.gov Glycoproteins, after oxidation to generate aldehyde groups on their oligosaccharide moieties, can then be stably linked to these hydrazide-derivatized supports through the formation of hydrazone bonds. nih.gov This method has been shown to be stable over a wide pH range. nih.gov
Another approach involves the direct synthesis of polymeric supports with hydrazone linkers. nih.gov This strategy allows for the immobilization of ketones and aldehydes, which can then undergo further reactions, such as α-alkylation, while attached to the solid phase. nih.gov The desired product can subsequently be cleaved from the support. nih.gov This technique is valuable in combinatorial chemistry and solid-phase synthesis.
More advanced methods include the use of Atomic Layer Deposition (ALD) to encapsulate molecular catalysts that have been first attached to a metal oxide support. rsc.org This creates a highly stable and strongly adhered catalyst, preventing leaching even in polar solvents like water. rsc.org While not yet specifically demonstrated for this compound, this technique holds promise for creating robust heterogeneous catalysts from hydrazone-based ligands.
Common solid supports used for immobilization include:
Agarose nih.gov
Polystyrene resins nih.gov
Silica
Metal oxides (e.g., TiO₂, Al₂O₃) rsc.org
Covalent Organic Frameworks (COFs) researchgate.net
Reactor Design and Process Optimization
The choice of reactor is crucial for maximizing the efficiency of heterogeneous catalytic processes involving immobilized hydrazone catalysts. The design must ensure effective contact between reactants and the catalyst, as well as efficient mass and heat transfer.
For solid-supported catalysts, fixed-bed reactors are a common choice. youtube.com In this design, the catalyst particles are packed into a column, and the reactant stream flows through it. youtube.com Key design considerations include the bed height and diameter, the particle size of the catalyst support, and managing the heat of reaction, especially for exothermic or endothermic processes. youtube.com For highly exothermic reactions, multi-tubular reactors with integrated cooling systems may be necessary to maintain optimal temperature control. youtube.com
Slurry reactors are another option, particularly when fine catalyst particles are used. In this setup, the catalyst is suspended in the liquid reactant mixture, which is continuously agitated. This design generally offers excellent heat and mass transfer rates. However, it requires a downstream separation step to recover the catalyst from the product stream.
For gas-liquid-solid reactions, such as hydrogenations, specialized reactors like trickle-bed reactors or membrane reactors are employed. ucl.ac.uk Membrane reactors can offer enhanced safety and process intensification by controlling the delivery of a gaseous reactant (like hydrogen or oxygen) to the catalytic sites through a membrane, preventing the formation of explosive mixtures. ucl.ac.uk
Process optimization involves adjusting parameters such as temperature, pressure, flow rate, and reactant concentrations to maximize yield, selectivity, and catalyst lifetime. The stability of the immobilized hydrazone catalyst under reaction conditions is a critical factor, as leaching of the active species can reduce efficiency and contaminate the product.
Enantioselective Catalysis and Chiral Induction
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Catalysts derived from this compound and other chiral hydrazones have demonstrated significant potential in enantioselective transformations, particularly in the asymmetric hydrogenation of C=N bonds.
Chiral hydrazines, which are valuable building blocks for many bioactive molecules, can be synthesized through the enantioselective reduction of the corresponding hydrazones. nih.govacs.org While traditional methods often rely on precious metal catalysts with expensive chiral ligands, recent advancements have focused on more sustainable approaches. nih.gov
One promising area is the use of engineered enzymes. Biocatalysis, using engineered imine reductases (IREDs), has been successfully applied to the reduction of protected hydrazones with exceptional stereocontrol (>99% e.e.). nih.gov Through directed evolution, enzymes can be tailored to exhibit high activity and selectivity for specific hydrazone substrates. nih.gov
Transition metal catalysis also remains a powerful tool. Chiral complexes of rhodium, nickel, and palladium have been developed for the asymmetric hydrogenation of N-acyl and N-alkoxycarbonyl hydrazones. acs.orgacs.org For example, rhodium complexes with chiral phosphine ligands like Josiphos or Taniaphos have been used for the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones, achieving high enantioselectivities and proving practical for large-scale synthesis. acs.org Similarly, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones provides an efficient route to chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee). acs.orgresearchgate.net
The development of chiral bis-hydrazone ligands has also enabled enantioselective cross-coupling reactions. escholarship.org These ligands, when complexed with palladium, can catalyze aryl-aryl cross-coupling reactions with significant enantioselectivity. escholarship.org Computational modeling suggests that the stereochemical outcome is determined during the reductive elimination step from a diarylpalladium(II) complex. escholarship.org
A summary of selected enantioselective catalytic systems involving hydrazone derivatives is provided below.
| Catalytic System | Hydrazone Substrate Type | Transformation | Enantioselectivity (ee) | Ref |
| Engineered Imine Reductase (HRED) | Cbz-protected hydrazones | Reduction | >99% | nih.gov |
| Rh-Josiphos/Taniaphos Complex | N-Alkoxycarbonyl hydrazones | Hydrogenation | Good to excellent | acs.org |
| Ni-(S,S)-Ph-BPE Complex | Cyclic N-acyl hydrazones | Hydrogenation | up to >99% | acs.orgresearchgate.net |
| Pd-[chiral bis-hydrazone] | (Used as ligand for Pd) | Aryl-aryl cross-coupling | Significant | escholarship.org |
| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Fluorinated hydrazones | Hydrogenation | up to 94% | dicp.ac.cn |
Theoretical and Computational Chemistry of Ethanone, 1 4 Methylphenyl , Hydrazone
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Ethanone, 1-(4-methylphenyl)-, hydrazone, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights into its reactivity and spectroscopic properties.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the hydrazone group due to their lone pairs of electrons, making them potential sites for hydrogen bonding. The aromatic ring would exhibit a complex potential distribution influenced by the methyl group. Such analyses have been performed on similar molecules to understand their intermolecular interactions.
Vibrational Frequency Calculations and Spectroscopic Prediction
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies, researchers can assign the vibrational modes observed in experimental spectra. These calculations can confirm the molecular structure and provide a deeper understanding of the bonding characteristics.
For this compound, theoretical calculations would predict characteristic frequencies for key functional groups, such as the C=N stretching of the hydrazone, the N-H stretching, and the vibrations of the methyl-substituted phenyl ring. In studies of related acetophenone (B1666503) hydrazones, calculated vibrational frequencies, often scaled to correct for anharmonicity, have shown good agreement with experimental FTIR data.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties like geometry and energy. For smaller molecules or for benchmarking DFT results, ab initio calculations are often employed. Due to the computational cost, such high-level calculations for a molecule of this size are less common in the literature compared to DFT studies.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to model these interactions realistically. Alternatively, implicit solvent models can be used to approximate the effect of the solvent as a continuous medium.
For this compound, simulations in different solvents would show how solvent polarity affects its conformational preferences and the stability of potential hydrogen bonds. Studies on other hydrazones have shown that polar solvents can stabilize charge-transfer excited states and influence isomerization processes. The choice of solvent can also affect the energy barrier for bond rotations, which can be critical for the molecule's function in different environments.
Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a molecule, providing deep insights into the nature of chemical bonds and intermolecular interactions. researchgate.netelsevier.com For this compound, QTAIM analysis, typically performed on a geometry-optimized structure using Density Functional Theory (DFT), can elucidate the characteristics of its covalent and potential non-covalent interactions.
The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ(r)). The properties at these points, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bond.
Electron Density (ρ(r)) : A higher value at a BCP indicates a stronger bond with more shared electron character.
Laplacian of Electron Density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) is characteristic of shared-shell interactions, typical of covalent bonds. A positive Laplacian (∇²ρ(r) > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.
Total Energy Density (H(r)) : A negative H(r) value at the BCP further confirms the covalent nature of an interaction.
Table 1: Predicted QTAIM Parameters for Selected Bonds in this compound Note: These are typical expected values for illustrative purposes.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |
|---|---|---|---|---|
| C=N | ~0.35 | ~-0.80 | ~-0.45 | Covalent (Polar) |
| N-N | ~0.28 | ~-0.75 | ~-0.25 | Covalent |
| Caromatic-Cmethyl | ~0.26 | ~-0.65 | ~-0.23 | Covalent |
| N-H | ~0.33 | ~-1.50 | ~-0.40 | Covalent (Polar) |
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods are routinely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory). nih.govnih.gov Calculations are performed on the optimized molecular geometry. The computed chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Predicted ¹H NMR spectra would show distinct signals for the aromatic protons on the p-methylphenyl group, the methyl protons, the hydrazone N-H protons, and the protons of the ethylidene methyl group. nih.gov Similarly, ¹³C NMR predictions would identify the chemical shifts for the aromatic carbons, the methyl carbons, and the characteristic imine carbon (C=N). nih.gov These theoretical spectra can help assign experimental peaks and analyze conformational isomers. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information about the excitation energies (corresponding to absorption wavelengths, λ_max) and the oscillator strengths (corresponding to absorption intensities). mdpi.com
For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. These absorptions typically correspond to π → π* transitions within the aromatic ring and the C=N chromophore, and potentially n → π* transitions involving the nitrogen lone pairs. acs.org The solvent effect on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). tandfonline.com
Table 2: Predicted Spectroscopic Parameters for this compound Note: These are typical expected values for illustrative purposes, calculated in a common solvent like ethanol.
| Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR | ||
| δ (ppm) | ~7.0-7.5 | Aromatic protons (C₆H₄) |
| δ (ppm) | ~2.3 | Methyl protons (-CH₃ on ring) |
| δ (ppm) | ~2.1 | Ethylidene methyl protons (=C-CH₃) |
| δ (ppm) | ~5.0-6.0 | Hydrazone protons (-NH₂) |
| ¹³C NMR | ||
| δ (ppm) | ~145-150 | Imine carbon (C=N) |
| δ (ppm) | ~125-140 | Aromatic carbons (C₆H₄) |
| δ (ppm) | ~21 | Methyl carbon (-CH₃ on ring) |
| δ (ppm) | ~15 | Ethylidene methyl carbon (=C-CH₃) |
| UV-Vis | ||
| λ_max (nm) | ~220-240 | π → π* (phenyl ring) |
| λ_max (nm) | ~280-300 | π → π* (C=N and conjugated system) |
| λ_max (nm) | ~320-340 | n → π* (N lone pair) |
Reaction Pathway and Transition State Analysis
The formation of this compound occurs via the condensation reaction of 1-(4-methylphenyl)ethanone with hydrazine (B178648). numberanalytics.com This process can be modeled computationally to understand its mechanism in detail. The analysis involves mapping the potential energy surface (PES) of the reaction, locating the transition states (TS), and connecting them to the reactants and products via the intrinsic reaction coordinate (IRC).
The generally accepted mechanism involves two main stages: nih.gov
Nucleophilic Addition: The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 1-(4-methylphenyl)ethanone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. numberanalytics.comfiveable.me
Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule). This step is often the rate-determining step and can be catalyzed by acid. numberanalytics.comnih.gov Proton transfer steps facilitate the departure of the hydroxyl group as water, leading to the formation of the C=N double bond of the final hydrazone product.
Computational analysis can identify the structure of the transition state for both the initial attack and the subsequent dehydration. researchgate.net The transition state is a first-order saddle point on the PES, and its structure provides insight into the bond-forming and bond-breaking processes occurring at the peak of the energy barrier.
By calculating the energies of the reactants, transition states, and products, the activation energy (Ea) for each step of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants. fsu.edu
Ea = E(Transition State) - E(Reactants)
A lower activation energy implies a faster reaction rate. Computational chemistry allows for the comparison of different possible pathways to determine the most favorable one (i.e., the one with the lowest activation energy barrier). nih.gov
Once the activation energy is known, the reaction rate constant (k) can be estimated using the Arrhenius equation or, more sophisticatedly, through Transition State Theory (TST). fsu.edu The Arrhenius equation relates the rate constant to the activation energy and temperature:
k = A * exp(-Ea / RT)
Where:
k is the rate constant
A is the pre-exponential factor (related to collision frequency and orientation)
Ea is the activation energy
R is the gas constant
T is the absolute temperature
Theoretical calculations can provide all the necessary components to estimate these rate constants, offering a quantitative prediction of the reaction kinetics. nist.gov
Table 3: Illustrative Calculated Energy Profile for the Formation of this compound Note: Values are hypothetical, representing a typical profile in kcal/mol.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Ketone + Hydrazine) | 0.0 |
| Transition State 1 (Nucleophilic Attack) | +12.5 |
| Tetrahedral Intermediate | -5.0 |
| Transition State 2 (Dehydration) | +18.0 |
| Products (Hydrazone + Water) | -10.0 |
| Calculated Parameter | Value |
| Activation Energy (Ea) | 18.0 kcal/mol (Overall) |
Ligand Field Theory and Electronic Structure of Metal Complexes
This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. The hydrazone typically coordinates to a metal ion through the imine nitrogen and potentially the terminal NH₂ nitrogen, acting as a bidentate ligand. jptcp.comresearchgate.net
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of these metal complexes. wpmucdn.comyoutube.com LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals removes the degeneracy of the d-orbitals. The pattern and magnitude of this d-orbital splitting depend on the metal ion, its oxidation state, and the geometry of the complex (e.g., octahedral, tetrahedral, square planar). researchgate.net
For a hypothetical octahedral complex, such as [M(L)₃]²⁺ (where L is this compound and M is a transition metal like Fe(II) or Ni(II)), the five d-orbitals would split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The energy separation is denoted as Δo (the ligand field splitting parameter). youtube.com
Computational methods, particularly DFT, can be used to calculate the geometry and electronic structure of these complexes. The results can be interpreted within the LFT framework to quantify the d-orbital splitting and predict electronic properties. researchgate.net For example, the calculated energies of molecular orbitals with significant d-orbital character can reveal the magnitude of Δo. This, in turn, allows for the prediction of:
Electronic Spectra (UV-Vis) : The absorption bands in the visible region of the spectrum for many transition metal complexes are due to d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy one. The energy of these transitions is directly related to Δo. jptcp.com
Magnetic Properties : The magnitude of Δo relative to the spin-pairing energy determines whether the complex will be high-spin or low-spin, which dictates its magnetic moment.
Table 4: Predicted Ligand Field Parameters and Properties for a Hypothetical [Ni(II)(this compound)₃]²⁺ Complex Note: These are illustrative values based on typical hydrazone complexes.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Geometry | Octahedral | d-orbitals split into t₂g and e_g sets |
| Ligand Field Splitting (Δo) | ~10,000 - 12,000 cm⁻¹ | Corresponds to absorptions in the visible/near-IR region |
| Electronic Configuration | t₂g⁶ e_g² | High-spin d⁸ configuration |
| Predicted d-d Transitions | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Multiple bands in the UV-Vis spectrum |
| Magnetic Moment (μ_eff) | ~2.9 - 3.4 B.M. | Paramagnetic (two unpaired electrons) |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Hydrazone Design
In the context of hydrazone chemistry, AI and ML can:
Accelerate Discovery: AI-driven models can screen vast virtual libraries of potential hydrazone structures to identify candidates with desired electronic, optical, or catalytic properties. researchgate.net This is particularly useful for designing complex materials where traditional physics-based simulations can be computationally expensive. mpie.de
Predict Catalyst Performance: Machine learning algorithms can be trained on existing data to predict the catalytic activity and enantioselectivity of hydrazone-based catalysts. researchgate.net This approach can identify complex relationships between a catalyst's structure and its performance, guiding the design of more efficient and selective systems. researchgate.net
Optimize Reaction Conditions: AI can be used to analyze data from high-throughput screening experiments, uncovering hidden patterns and optimizing reaction conditions for hydrazone synthesis or their application in catalytic processes. researchgate.net
Handle Complex Data: AI is capable of extracting key thermodynamic and microstructural features from large, and sometimes noisy, datasets generated from electronic and atomistic simulations, enhancing the predictive power of the models. mpie.de By using techniques like active learning, where models are trained on initially small datasets and iteratively improved, the challenge of data scarcity can be overcome. mpie.de
Exploration of Novel Supramolecular Architectures
The unique structural properties of hydrazones make them exceptional building blocks for the construction of complex and functional supramolecular architectures. researchgate.net Their modularity, stability, and the reversible nature of the hydrazone bond are key features that drive their use in this field. acs.orgmdpi.com
Emerging research is focused on creating sophisticated assemblies, including:
Molecular Cages: The formation of well-defined, three-dimensional structures like molecular cages is a significant area of interest. For instance, a Pd2L4 molecular cage has been synthesized using a combination of reversible hydrazone bonds and Pd–pyridine coordination bonds. mdpi.com Studies comparing different synthetic pathways for such cages have revealed that the formation of the hydrazone bond is often the rate-limiting step, highlighting its crucial role in the assembly process. mdpi.com
Molecular Switches: Hydrazones are central to the development of molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light, pH, or metal ions. acs.orgacs.org The E/Z isomerization around the C=N bond is the fundamental mechanism for this switching behavior. acs.org Researchers are designing systems where a single input can activate multiple hydrazone switches, leading to complex, cascaded responses. acs.org
Self-Assembled Systems: The ability of hydrazones to form non-covalent interactions, such as hydrogen bonds, facilitates their self-assembly into larger, ordered structures. researchgate.net These interactions are crucial for crystal packing and the stability of the final architecture. researchgate.net Research is ongoing to control these interactions to build intricate one-, two-, and three-dimensional networks with tailored properties.
The goal is to mimic the complexity of biological systems, where specific stimuli trigger controlled molecular processes. acs.org The development of these novel hydrazone-based supramolecular structures is a critical step toward creating advanced adaptive materials and molecular machines. acs.orgnih.gov
Development of Advanced Catalytic Systems with Enhanced Sustainability
There is a significant push towards developing catalytic systems that are not only efficient but also environmentally benign. Hydrazones are playing a pivotal role in this transition, offering sustainable alternatives to traditional catalysts that often rely on precious or toxic metals and harsh reaction conditions. nih.gov
Key areas of development include:
Hydrazone-based Ligands: Hydrazones are used as versatile ligands that can coordinate with various metal ions to form stable and active catalysts. nih.govnih.gov These complexes have shown promise in a range of chemical transformations.
Biocatalysis: A significant advancement is the engineering of enzymes, specifically imine reductases (IREDs), to function as hydrazone reductases (HREDs). nih.gov Through directed evolution, researchers have developed biocatalysts that can reduce hydrazones with high efficiency and excellent stereocontrol. This biocatalytic approach avoids the need for heavy metals and harsh conditions, offering a greener route to valuable chiral hydrazine (B178648) products. nih.gov
Covalent Organic Frameworks (COFs): Hydrazone-linked COFs are emerging as highly effective and sustainable catalytic platforms. acs.org For example, a COF synthesized from 1,3,5-tris(4-formylphenyl)amine and oxalyl dihydrazide has been used to adsorb palladium from wastewater. The resulting Pd-NP@Tfpa-Od COF then acts as a robust and recyclable heterogeneous catalyst for Suzuki–Miyaura coupling reactions. acs.org This approach not only provides an efficient catalyst but also contributes to the circular economy by recovering and reusing precious metals. acs.org
Nanoparticle Catalysts: Hydrazone synthesis itself is becoming greener through the use of nanocatalysts. Magnesium oxide (MgO) nanoparticles, for instance, have been employed as an efficient, non-acidic, and reusable catalyst for producing hydrazones under solvent-free conditions. researchgate.netresearchgate.net
These innovations highlight a clear trend towards designing hydrazone-based catalytic systems that are more sustainable, efficient, and economically viable.
| Catalytic System Type | Description | Key Advantages | Reference Example | Citations |
|---|---|---|---|---|
| Biocatalysts (HREDs) | Engineered imine reductases that catalyze the enantioselective reduction of hydrazones. | High stereoselectivity, avoids precious/toxic metals, mild reaction conditions. | Engineered IR361 variant for reduction of Cbz-protected hydrazones. | nih.gov |
| Covalent Organic Frameworks (COFs) | Hydrazone-linked porous polymers used as scaffolds for catalytic metal nanoparticles. | High efficiency, recyclability, sustainable metal recovery. | Pd-NP@Tfpa-Od COF for Suzuki–Miyaura coupling. | acs.org |
| Nanoparticle Catalysts | Use of nanoparticles as catalysts for the synthesis of hydrazones. | High yields, clean reactions, solvent-free conditions, reusability. | MgO nanoparticles for condensation of hydrazines and carbonyls. | researchgate.netresearchgate.net |
| Lanthanide Catalysts | Use of lanthanide salts as mild Lewis acid catalysts for hydrazone synthesis. | Good to excellent yields, alternative to traditional acid catalysts. | CeCl3·7H2O for synthesis from aldehydes and ketones. | mdpi.com |
Multi-functional Materials Incorporating Hydrazone Moieties
The modularity and functional diversity of the hydrazone group make it an ideal component for creating multi-functional materials where a single system can perform several tasks. acs.org These materials leverage the stimuli-responsive nature of the C=N imine bond, which can undergo reversible E/Z isomerization. acs.org This switching capability is the foundation for a wide range of applications.
Researchers are developing hydrazone-based materials that are more than just simple switches, including:
Fluorophores and Sensors: Hydrazones can be readily transformed into different families of fluorophores through straightforward, one-step reactions. acs.orgnih.gov These fluorescent compounds can be designed to act as sensors, for example, by exhibiting a "turn-on" fluorescence response upon binding to specific analytes like metal ions (e.g., Zn(II)). acs.org
Photo-switchable Systems: The light-induced isomerization of hydrazones is a key property being exploited. acs.org While the Z-isomer of many simple hydrazones is unstable, researchers have designed systems, such as those derived from β-diketones, where intramolecular hydrogen bonding stabilizes the Z-isomer after irradiation. acs.org This allows for the creation of robust, light-activated molecular switches. Furthermore, hydrazones have been converted into azo switches that can be activated by visible light, which is a significant advantage for biological applications where UV light can be damaging. acs.org
Liquid Crystal Modulators: Hydrazone-based molecular switches have been used to control the photophysical properties of liquid crystals, demonstrating their potential to be integrated into and influence the behavior of bulk materials. acs.org
Coordination-Driven Functionality: The coordination of metal ions to hydrazone ligands can induce switching. For example, the addition of zinc(II) can trigger a coordination-coupled deprotonation mechanism that results in E → Z isomerization, providing a chemical method for activating the switch. acs.org
The ability to easily synthesize and modify these simple hydrazone building blocks is accelerating the development of sophisticated and adaptive materials for a variety of advanced applications. acs.orgnih.gov
Green Chemistry Innovations in Synthesis and Application
In line with the principles of green chemistry, significant effort is being directed toward developing environmentally friendly methods for synthesizing and using hydrazones. ajgreenchem.com Traditional methods often rely on volatile organic solvents and acid catalysts, which pose environmental and economic challenges. orientjchem.orgnih.gov
Recent innovations focus on minimizing waste and energy consumption:
Solvent-Free and Microwave-Assisted Synthesis: A prominent green approach is the use of solvent-free conditions, often coupled with microwave irradiation. ajgreenchem.comminarjournal.com This technique eliminates the need for potentially harmful solvents, reduces reaction times, and often leads to higher yields and cleaner products. Hippuric hydrazones, for example, have been successfully prepared by irradiating ethyl hippurate with various aldehydes under solvent-free conditions. ajgreenchem.comminarjournal.com
Ultrasonic and Mechanochemical Methods: The use of ultrasound is another energy-efficient method for promoting hydrazone synthesis, particularly in conjunction with nanocatalysts like MgO. researchgate.netresearchgate.net Additionally, twin-screw extrusion (TSE), a mechanochemical technique, has been applied to the continuous, solvent-free synthesis of hydrazone-based active pharmaceutical ingredients (APIs) like nitrofurantoin (B1679001), demonstrating the potential for efficient and green industrial manufacturing. acs.org
Aqueous Medium and Grinding Techniques: Synthesis in aqueous media is being explored as a green alternative to organic solvents. orientjchem.org Simple grinding of reactants is another solvent-free method that is gaining traction for its efficiency and simplicity. orientjchem.org
| Green Synthesis Method | Key Features | Example Application | Citations |
|---|---|---|---|
| Microwave Irradiation (Solvent-Free) | Reduces reaction time, eliminates organic solvents, often improves yields. | Synthesis of hippuric hydrazones and other heteroaromatic hydrazones. | ajgreenchem.comminarjournal.com |
| Ultrasonic Conditions | Energy-efficient, enhances reaction rates, often used with nanocatalysts. | Synthesis of various hydrazone derivatives using MgO nanoparticles. | researchgate.netresearchgate.net |
| Twin-Screw Extrusion (TSE) | Continuous, solvent-free mechanochemical synthesis suitable for larger scale production. | Manufacture of APIs like nitrofurantoin and dantrolene. | acs.org |
| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free, provides nearly quantitative yields, easy product isolation. | Synthesis of diaryl-hydrazones for antioxidant therapy. | nih.gov |
| Grinding / Aqueous Synthesis | Simple, economical, and environmentally benign alternatives to traditional methods. | General synthesis of various hydrazone derivatives. | orientjchem.org |
These developments are making hydrazone chemistry more sustainable, aligning it with the growing demand for cleaner chemical processes and products. researchgate.net
Nanomaterial Hybridization with Hydrazone Derivatives
The hybridization of hydrazone derivatives with nanomaterials is a burgeoning research area that aims to create advanced materials with synergistic or enhanced properties. This strategy combines the unique chemical functionalities of hydrazones with the distinct physical and chemical characteristics of nanoparticles.
Key directions in this field include:
Catalyst Support and Functionalization: Hydrazones are used to create robust frameworks, like covalent organic frameworks (COFs), which can serve as excellent supports for metal nanoparticles. In one example, a hydrazone-linked COF was used to capture palladium from wastewater, forming a Pd-nanoparticle-decorated COF (Pd-NP@Tfpa-Od). acs.org This hybrid material then functioned as a highly efficient and recyclable catalyst. The electron-rich nature of the hydrazone backbone proved ideal for anchoring the palladium ions. acs.org
Green Synthesis Catalysis: Nanoparticles themselves are being used as catalysts for the green synthesis of hydrazones. Magnesium oxide (MgO) nanoparticles have been shown to be effective heterogeneous catalysts for the condensation reaction between hydrazines and carbonyl compounds. researchgate.netresearchgate.net The dual acid-base sites on the MgO nanoparticle surface facilitate the reaction under mild, solvent-free, and ultrasonic conditions, leading to high yields of the desired hydrazone products. researchgate.netresearchgate.net
Hole-Transporting Materials: Hydrazones are known to be employed as hole-transporting materials in various electronic devices. researchgate.net Hybridizing these molecules with nanomaterials could lead to new composites with tailored charge-transport properties for applications in electronics and optoelectronics.
The combination of hydrazones and nanomaterials offers a powerful route to designing sophisticated materials for catalysis, sensing, and electronics, where the properties of the hybrid material surpass those of its individual components.
Challenges and Opportunities in Applied Hydrazone Chemistry (Non-biological)
Despite the immense potential and rapid progress in hydrazone chemistry, several challenges remain, which in turn present significant opportunities for future research and innovation in non-biological applications.
Challenges:
Reaction Selectivity: A primary challenge, particularly in the synthesis of complex molecules, is controlling the selectivity of hydrazone formation and subsequent reactions. The presence of multiple reactive sites can lead to undesired side products. numberanalytics.com
Interfacing with Bulk Materials: For applications like molecular machines and switches, a major hurdle is the effective integration and communication of these molecular-level systems with macroscopic surfaces and bulk materials. acs.orgnih.gov
Synthetic Bottlenecks: While many hydrazones are simple to synthesize, multi-step procedures for more complex derivatives can hinder rapid progress and development in the field. acs.orgnih.gov
Stability of Isomers: In photo-switchable materials, the thermodynamic instability of the Z-isomer is often a limitation, as it can quickly revert to the more stable E-isomer, resulting in a short-lived switched state. acs.org
Opportunities:
Novel Catalysts and Reaction Conditions: There is a clear opportunity to develop new catalysts—including biocatalysts, nanocatalysts, and advanced organocatalysts—and optimized reaction conditions to improve the selectivity, efficiency, and sustainability of hydrazone reactions. nih.govnumberanalytics.com
Advanced Functional Materials: The modularity of hydrazones provides vast opportunities for creating new functional materials. This includes developing more sophisticated molecular switches that respond to multiple stimuli, designing new sensors and fluorophores, and creating adaptive materials with complex, programmed behaviors. acs.orgnih.gov
Circular Economy and Sustainability: Hydrazone-based materials offer a pathway to a more circular economy. As demonstrated with COFs, they can be used to recover precious metals from waste streams and convert them into valuable heterogeneous catalysts, a concept that can be expanded to other metals and applications. acs.org
Creative Molecular Design: Overcoming the existing challenges will require creative new approaches to molecular design. Simplifying the molecular framework of functional hydrazones can help circumvent difficult syntheses and accelerate the fundamental science needed for the development of advanced systems like molecular machines. acs.orgacs.org
Addressing these challenges will unlock the full potential of hydrazone chemistry, leading to the development of next-generation materials and technologies with broad scientific and industrial impact.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Ethanone, 1-(4-methylphenyl)-, hydrazone, and how can reaction conditions be optimized?
- Methodological Answer : The hydrazone derivative is typically synthesized via condensation of 1-(4-methylphenyl)ethanone with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux for 6–8 hours . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1 molar ratio of ketone to hydrazine). Post-reaction, the product is isolated by precipitation in ice-water and purified via recrystallization from ethanol. Yield improvements can be achieved by controlling pH (e.g., using dilute HCl for neutralization) and optimizing reflux time .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (C=O stretch ~1650–1700 cm⁻¹, N-H stretch ~3200–3300 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups on the aryl ring (δ ~2.3 ppm), hydrazone NH (δ ~8–10 ppm, broad), and aromatic protons (δ ~7.2–7.8 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~190–200 ppm), aromatic carbons (δ ~120–140 ppm) .
- UV-Vis Spectroscopy : π→π* transitions in the aromatic/hydrazone moiety (λmax ~250–300 nm) .
Q. How does the presence of the hydrazone group influence the compound’s reactivity in substitution or addition reactions?
- Methodological Answer : The hydrazone group (–NH–N=C–) acts as a nucleophile, enabling reactions with electrophiles (e.g., aldehydes, ketones) to form Schiff base derivatives. Reactivity can be modulated by altering the substituents on the hydrazine moiety. For example, electron-withdrawing groups on the aryl ring enhance electrophilicity at the hydrazone nitrogen, facilitating nucleophilic attacks .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Tools like SHELX (for structure solution/refinement) and Mercury CSD (for visualizing packing patterns and intermolecular interactions) are critical . For example, discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved by comparing experimental bond lengths/angles from SC-XRD with DFT-calculated geometries .
Q. What computational methods are recommended for predicting the thermodynamic stability and electronic properties of this hydrazone?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for stability predictions .
- Molecular Dynamics (MD) Simulations : Assess solvation effects (e.g., in ethanol/water mixtures) using OPLS-AA force fields .
- Thermochemical Data : Reference experimental enthalpy/entropy values from databases like NIST WebBook to validate computational results.
Q. How do structural modifications (e.g., substituent effects) alter the biological activity of hydrazone derivatives?
- Methodological Answer : Comparative studies using analogs (e.g., 1-(3,5-dichloro-4-methylphenyl)ethanone hydrazone) reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity by increasing electrophilicity .
- Steric effects : Bulky substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) reduce binding affinity to target enzymes .
Q. What strategies mitigate data reproducibility issues in hydrazone synthesis and characterization?
- Methodological Answer :
- Standardized Protocols : Adopt reflux conditions (ethanol, 6–8 hours) and purification via recrystallization .
- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR + IR + HPLC) .
- Database Cross-Referencing : Verify crystallographic data against the Cambridge Structural Database (CSD) to identify outliers .
Data Contradiction Analysis
Q. How can conflicting NMR data for hydrazone derivatives be systematically addressed?
- Methodological Answer :
Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at low temperatures .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) via correlation spectroscopy .
Crystallographic Validation : Compare experimental SC-XRD data with NMR-derived structures to identify misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
